molecular formula C27H26BrOP B14194694 (2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide CAS No. 844468-45-7

(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide

Cat. No.: B14194694
CAS No.: 844468-45-7
M. Wt: 477.4 g/mol
InChI Key: GBTONTWQLWWSPJ-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide is a chemical compound with the molecular formula C27H26BrOP It is a phosphonium salt that features a central phosphorus atom bonded to three 4-methylphenyl groups and one 2-hydroxyphenyl group, with a bromide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide typically involves the reaction of tris(4-methylphenyl)phosphine with 2-bromophenol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The mixture is heated to facilitate the formation of the phosphonium salt, and the product is then purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide has several applications in scientific research:

Mechanism of Action

The mechanism by which (2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide is unique due to the presence of both hydroxy and methyl groups, which confer distinct electronic and steric properties. This makes it a versatile ligand in coordination chemistry and catalysis, offering different reactivity compared to other phosphine compounds .

Properties

CAS No.

844468-45-7

Molecular Formula

C27H26BrOP

Molecular Weight

477.4 g/mol

IUPAC Name

(2-hydroxyphenyl)-tris(4-methylphenyl)phosphanium;bromide

InChI

InChI=1S/C27H25OP.BrH/c1-20-8-14-23(15-9-20)29(24-16-10-21(2)11-17-24,25-18-12-22(3)13-19-25)27-7-5-4-6-26(27)28;/h4-19H,1-3H3;1H

InChI Key

GBTONTWQLWWSPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=CC=C4O.[Br-]

Origin of Product

United States

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